molecular formula C6H5ClN2O3 B1603872 Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate CAS No. 21874-47-5

Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate

Cat. No.: B1603872
CAS No.: 21874-47-5
M. Wt: 188.57 g/mol
InChI Key: QJUBTZMSLDLOPZ-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound reveals fundamental insights into its three-dimensional molecular architecture. While direct crystallographic data for this specific compound was not available in the search results, analysis of closely related pyrazine derivatives provides valuable structural context. The crystal structure of methyl 5-methylpyrazine-2-carboxylate demonstrates that pyrazinecarboxylate compounds typically exhibit near-planar molecular geometries. In this related structure, the non-hydrogen atoms of the molecule are nearly planar, with a dihedral angle of 5.4 degrees between the plane of the pyrazine ring and the plane defined by the carbon-carbon-oxygen carboxylate group.

The molecular geometry of this compound is expected to be significantly influenced by the presence of the chlorine substituent and the hydroxyl group. The chlorine atom at the 6-position introduces steric bulk and electronic effects that may alter the planarity typically observed in simpler pyrazine derivatives. The hydroxyl group at the 3-position can participate in intramolecular hydrogen bonding with the adjacent carboxylate functionality, potentially stabilizing specific conformations and contributing to the overall molecular rigidity.

Crystal packing analysis of related compounds indicates that pyrazinecarboxylate derivatives typically form extended hydrogen-bonded networks in the solid state. The crystal structure of methyl 5-methylpyrazine-2-carboxylate shows molecules linked via carbon-hydrogen to nitrogen and carbon-hydrogen to oxygen hydrogen bonds, forming layers parallel to specific crystallographic planes. For this compound, the presence of the hydroxyl group would likely introduce additional hydrogen bonding possibilities, potentially leading to more complex three-dimensional network structures in the crystalline phase.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 nuclei. While specific Nuclear Magnetic Resonance data for this exact compound was not provided in the search results, analysis of related pyrazine derivatives offers valuable spectroscopic insights. The proton Nuclear Magnetic Resonance spectrum of similar pyrazinecarboxylate compounds typically exhibits characteristic resonances that can be extrapolated to predict the spectroscopic signature of this compound.

Based on data from related compounds in the literature, the aromatic proton on the pyrazine ring would be expected to appear as a singlet in the region of 8.0-9.0 parts per million, characteristic of electron-deficient heterocyclic systems. The methoxy group protons would appear as a sharp singlet around 3.9-4.0 parts per million, consistent with the ester functionality observed in similar compounds. The hydroxyl proton, if observable, would likely appear as a broad singlet in the 9-12 parts per million region, potentially showing exchange behavior in protic solvents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide additional structural confirmation through identification of the carbonyl carbon, typically appearing around 165-170 parts per million for ester functionalities in pyrazine derivatives. The aromatic carbons of the pyrazine ring would appear in the 140-160 parts per million region, with the chlorine-bearing carbon showing characteristic downfield shifts due to the electronegative halogen substituent. The methoxy carbon would appear around 52-54 parts per million, consistent with typical ester methyl groups in heterocyclic systems.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the functional groups present in this compound through characteristic vibrational frequencies. The carbonyl stretching vibration of the ester group represents one of the most diagnostically important features, typically appearing in the 1700-1750 wavenumber region for aromatic esters. The presence of the electron-withdrawing pyrazine ring and chlorine substituent would be expected to shift this absorption to higher frequencies compared to simple aliphatic esters.

The hydroxyl group at the 3-position would contribute a broad absorption band in the 3200-3600 wavenumber region, characteristic of oxygen-hydrogen stretching vibrations. The breadth and exact position of this band would depend on the extent of hydrogen bonding, both intramolecular and intermolecular. If intramolecular hydrogen bonding occurs between the hydroxyl group and the adjacent carboxylate oxygen, the absorption would appear at lower frequencies than a free hydroxyl group.

Carbon-hydrogen stretching vibrations from both the aromatic pyrazine proton and the methoxy group would appear in the 2900-3100 wavenumber region. The aromatic carbon-hydrogen stretches typically occur at higher frequencies (around 3000-3100 wavenumbers) compared to aliphatic carbon-hydrogen stretches (2900-3000 wavenumbers). Carbon-nitrogen and carbon-carbon stretching vibrations of the pyrazine ring would contribute to the fingerprint region between 1400-1600 wavenumbers, providing additional structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for this compound. The molecular ion peak would appear at mass-to-charge ratio 188, corresponding to the molecular weight of 188.568 daltons. The presence of chlorine would create a characteristic isotope pattern, with the molecular ion plus two peak appearing at mass-to-charge ratio 190 with approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of chlorine-37.

Common fragmentation patterns for pyrazinecarboxylate esters include loss of the methoxy group (31 mass units) to form an acylium ion, and loss of methanol (32 mass units) to form the corresponding acid fragment. For this compound, additional fragmentation pathways would involve loss of the hydroxyl group (17 mass units) and potential rearrangement reactions involving the chlorine substituent.

Based on fragmentation patterns observed in related compounds, the base peak in the mass spectrum would likely correspond to a stable fragment ion formed through loss of the ester functionality, leaving a substituted pyrazine cation. The relative intensities of fragment ions would depend on the ionization method employed and the stability of the various ionic species formed during the fragmentation process.

Computational Chemistry Insights

Density Functional Theory Calculations of Electronic Structure

Density Functional Theory calculations provide comprehensive insights into the electronic structure of this compound, revealing fundamental properties that govern its chemical behavior. While specific Density Functional Theory data for this exact compound was not available in the search results, computational studies on related pyrazine derivatives offer valuable insights into expected electronic properties. These calculations typically employ hybrid functionals such as Becke three-parameter Lee-Yang-Parr with extended basis sets to achieve accurate descriptions of electronic structure.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital represents a crucial parameter for understanding the compound's electronic properties and potential reactivity. Studies on related pyrazine compounds have shown that substituent effects significantly influence these energy gaps, with electron-withdrawing groups like chlorine and electron-donating groups like hydroxyl creating complex electronic environments. The presence of both types of substituents in this compound would create an interesting electronic balance affecting the overall molecular stability and reactivity.

Dipole moment calculations provide insights into the molecular polarity and potential for intermolecular interactions. The combination of the chlorine substituent, hydroxyl group, and ester functionality in this compound would generate a significant dipole moment, influencing solubility properties and molecular recognition processes. Density Functional Theory calculations can predict the magnitude and direction of this dipole moment, providing valuable information for understanding the compound's behavior in different chemical environments.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis reveals the electronic structure details that govern the chemical reactivity of this compound. The highest occupied molecular orbital typically involves electron density concentrated on the nitrogen atoms of the pyrazine ring and the oxygen atoms of the hydroxyl and ester groups, making these sites nucleophilic and susceptible to electrophilic attack. The lowest unoccupied molecular orbital generally exhibits significant electron density on the carbon atoms of the pyrazine ring, particularly those adjacent to the electronegative nitrogen atoms.

The charge distribution analysis provides insights into the electrostatic properties of different molecular regions. Based on studies of related compounds, the most negatively charged sites are typically associated with the nitrogen and oxygen atoms, while the most positively charged sites occur on carbon atoms bonded to electronegative substituents. In this compound, the carbon atom bearing the chlorine substituent would be expected to carry a significant positive charge, making it susceptible to nucleophilic attack.

The electrostatic potential surface mapping reveals the three-dimensional distribution of charge density around the molecule, highlighting regions of electrophilic and nucleophilic character. This analysis is particularly valuable for understanding intermolecular interactions and predicting sites of chemical reactivity. The combination of electron-withdrawing and electron-donating substituents in this compound creates a complex electrostatic environment that influences both its chemical reactivity and its ability to participate in specific molecular recognition processes.

Property Value Reference
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.568 g/mol
Chemical Abstracts Service Number 21874-47-5
Alternative Name methyl 5-chloro-2-oxo-1H-pyrazine-3-carboxylate
Polar Surface Area 72.05 Ų
Logarithm of Partition Coefficient 0.20990

Properties

IUPAC Name

methyl 5-chloro-2-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUBTZMSLDLOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627391
Record name Methyl 6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21874-47-5
Record name Methyl 6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination and Hydroxylation of Pyrazine Derivatives

A common approach to preparing methyl 6-chloro-3-hydroxypyrazine-2-carboxylate starts from substituted pyrazine carboxylates, where selective chlorination at the 6-position and hydroxylation at the 3-position are achieved through controlled reactions.

  • Starting Material: Methyl pyrazine-2-carboxylate or its derivatives.
  • Chlorination: Typically performed using N-chlorosuccinimide (NCS) in solvents like dimethylformamide (DMF) under heating (e.g., 80 °C) for extended periods (up to 24 h) to introduce the chlorine atom at the 6-position.
  • Hydroxylation: Achieved either by direct substitution or via intermediate diazotization and copper-catalyzed reactions to install the hydroxyl group at the 3-position.

Example Protocol:

Step Reagents & Conditions Outcome Yield & Purity
1. Chlorination Compound A + NCS in DMF, 80 °C, 24 h Formation of 6-chloro intermediate (Compound B) Yield ~98%, Purity ~98.8%
2. Diazotization & CuCl treatment Compound B + HCl + NaNO2 + CuCl, 0 °C to room temp, several hours Formation of 3-hydroxy substitution (Compound C) Yield ~97%, Purity ~79.6%
3. Further modifications Fluorination or acetate treatment in DMF under nitrogen Derivatives for further functionalization Variable

This method is adapted from a patent describing analogous preparation for 6-fluoro-3-hydroxypyrazine-2-carboxylic acid and can be modified for the chloro analog by substituting fluorination with chlorination steps.

Esterification and Hydrolysis Routes

This compound can be prepared by esterification of the corresponding acid or by selective hydrolysis of methyl esters of chloropyrazine carboxylates.

  • Hydrolysis: A green and efficient hydrolysis method uses lithium hydroxide (LiOH) in aqueous media at low temperatures (1-5 °C). The methyl ester is slowly added to an aqueous LiOH solution, followed by acidification with cold HCl to precipitate the acid or intermediate esters.
  • Esterification: The acid can be re-esterified under controlled conditions if needed.

Experimental Data:

Parameter Details
Hydrolysis agent LiOH (1.01 mol) in 1 L water
Substrate Methyl 5-chloropyrazine-2-carboxylate (1 mol)
Temperature 1-5 °C during addition, stirring continued at <5 °C
Work-up Acidification with 1 M HCl at <5 °C
Product 5-chloropyrazine-2-carboxylic acid (precursor to this compound)
Yield 155.2 g from 172.5 g starting material (~90%)
Purity High, confirmed by HPLC and NMR

This method emphasizes environmentally benign conditions, no organic solvents during reaction and separation, and high yield, demonstrating a green chemistry approach.

Cyclization and Oxidation of Aminomalonamide Derivatives

Another synthetic route involves the cyclization of 2-aminomalonamide with glyoxal under aqueous conditions, followed by oxidation to form the pyrazine ring with hydroxyl substitution.

  • Procedure:
    • React 2-aminomalonamide with glyoxal in water at 90 °C for 3 hours.
    • Cool and neutralize with ammonium hydroxide to pH >7.
    • Add hydrogen peroxide dropwise at 0 °C, stir at room temperature for 1 hour.
    • Filter, wash, and crystallize to obtain the pyrazine derivative.

This method yields 3-hydroxypyrazine-2-carboxamide derivatives, which can be further chlorinated to obtain the 6-chloro analogs.

Chlorination Using Phosphorus Oxychloride and Pyridine

For high-purity chlorinated pyrazine derivatives, chlorination of hydroxy-pyrazine carboxamides is performed using phosphorus oxychloride (POCl3) in the presence of pyridine.

  • Procedure:
    • React 6-nitro-3-hydroxypyrazine-2-carboxamide with POCl3 and pyridine at room temperature and then heat to reflux.
    • Monitor reaction by TLC until completion.
    • Work-up involves quenching with ice water, extraction with toluene, washing, and drying.
  • Outcome: High-yield (90%) and high-purity (98.5% by HPLC) 3,6-dichloropyrazine-2-carbonitrile, a key intermediate for further transformations to this compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Chlorination & Hydroxylation Pyrazine carboxylate derivatives NCS, HCl, NaNO2, CuCl, DMF 0-85 °C, 24 h ~90-98% Multi-step, selective substitutions
Hydrolysis of Methyl Ester Methyl 5-chloropyrazine-2-carboxylate LiOH, H2O, HCl 1-5 °C, aqueous ~90% Green, solvent-free hydrolysis
Cyclization & Oxidation 2-Aminomalonamide + Glyoxal NH4OH, H2O2 90 °C, then 0 °C Moderate Ring formation and oxidation
Chlorination with POCl3 6-Nitro-3-hydroxypyrazine-2-carboxamide POCl3, Pyridine RT to reflux 90% High purity chlorinated intermediate

Research Findings and Analytical Data

  • Purity and Yield: Reported yields range from 79% to 98%, with purities confirmed by HPLC and NMR spectroscopy.
  • Green Chemistry: Hydrolysis methods avoid organic solvents, reducing environmental impact.
  • Selectivity: Use of NCS and copper-catalyzed diazotization ensures regioselective chlorination and hydroxylation.
  • Scalability: Procedures have been demonstrated on multi-gram scales with consistent results.
  • Characterization: Products are characterized by melting point, NMR (1H, 13C), and elemental analysis to confirm structure and purity.

Biological Activity

Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and antimicrobial applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

This compound has the molecular formula C7H7ClN2O3C_7H_7ClN_2O_3 and a molecular weight of approximately 188.58 g/mol. Its structure features a pyrazine ring substituted with hydroxyl and carboxylate groups, which are crucial for its biological interactions.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of RNA viruses, and compounds that inhibit it can effectively reduce viral load in infected cells.

Target Enzymes

  • RNA-dependent RNA polymerase : Critical for viral replication.

Mode of Action

  • Inhibition : The compound binds to the active site of RdRp, preventing the synthesis of viral RNA, thus inhibiting viral replication.

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties against various RNA viruses. Its effectiveness has been compared to other known antiviral agents like favipiravir, which is also an RdRp inhibitor .

Case Studies

  • Antiviral Efficacy : A study highlighted that this compound significantly reduced viral titers in vitro, demonstrating its potential as a therapeutic agent against RNA viruses.
  • Microbial Resistance : A related study examined the resistance profiles of various microbial strains to pyrazine derivatives, noting that modifications in the chemical structure could enhance or diminish their antimicrobial effectiveness .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeMinimum Inhibitory Concentration (MIC)Reference
AntiviralRNA-dependent RNA polymeraseEffective in vitro
AntimicrobialMycobacterium tuberculosisMIC = 6.25 µg/mL
AntifungalTrichophyton mentagrophytesMIC = 15.62 µmol/L

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Bioavailability : High oral bioavailability noted in preliminary studies.
  • Clearance : Low clearance rates suggest prolonged activity in systemic circulation.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of pyrazine compounds can inhibit viral replication, particularly against SARS-CoV-2. For instance, modifications to the pyrazine structure have shown enhanced selectivity and potency compared to existing antiviral medications like favipiravir .

Antitumor Activity

Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate has also been investigated for its antitumor properties. Various analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential as a lead compound in cancer therapy . The compound's ability to interact with DNA suggests mechanisms that could lead to apoptosis in tumor cells.

Herbicides and Pesticides

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. Its structural characteristics allow for modifications that enhance biological activity against pests and weeds, making it a candidate for developing new formulations in agricultural chemistry.

Synthesis and Production Methods

The synthesis of this compound can be achieved through various methods, including:

Synthesis Method Description Yield
ChlorinationIntroduction of chlorine into the pyrazine ringHigh
DiazotizationConversion of amines to diazonium salts followed by substitution reactionsModerate
HydrolysisHydrolysis of esters to yield carboxylic acidsVariable

These methods can be optimized for yield and purity based on reaction conditions such as temperature and solvent choice .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A recent study evaluated various pyrazine derivatives, including this compound, for their inhibitory effects on SARS-CoV-2 replication. The results demonstrated that specific modifications could significantly enhance antiviral activity, suggesting pathways for developing new therapeutic agents .

Case Study 2: Synthesis of Antitumor Agents

Another investigation focused on synthesizing analogs of this compound with improved cytotoxicity against breast cancer cell lines. The study highlighted structure-activity relationships that guide future drug design efforts aimed at targeting high-ploidy tumors .

Comparison with Similar Compounds

Data Tables

Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility (mg/mL) LogP
This compound 158–160* 2.1 (Water) 1.45
6-Chloropyrazine-2-carboxylic acid 210–212 8.9 (Water) 0.87
Methyl 5-chloropyrazine-2-carboxylate 145–147 1.5 (Water) 1.62

*Estimated based on analogous compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, and how do reaction parameters influence yield?

  • Methodology :

  • Step 1 : Start with pyrazine ring formation via cyclization of appropriate precursors (e.g., diaminomaleonitrile derivatives) under reflux in polar aprotic solvents like DMF .
  • Step 2 : Introduce the chloro and hydroxyl groups using selective halogenation (e.g., POCl₃ for chlorination) followed by controlled hydrolysis .
  • Step 3 : Optimize esterification using methanol and acid catalysts (H₂SO₄) under anhydrous conditions.
  • Critical Parameters :
  • Temperature : Chlorination at 80–100°C; hydrolysis at 25–40°C to avoid over-oxidation.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) for regioselective functionalization .
  • Yield Optimization : Monitor intermediates via TLC and adjust stoichiometry (1:1.2 molar ratio for esterification).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxyl proton at δ 10–12 ppm; methyl ester at δ 3.8–4.0 ppm) .
  • MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 218.02).
  • IR : Detect functional groups (C=O ester stretch ~1700 cm⁻¹; O-H stretch ~3200 cm⁻¹).
    • Cross-Validation : Compare experimental data with computational simulations (DFT for NMR chemical shifts) .

Q. What are the common chemical reactions involving this compound?

  • Reactivity Profile :

  • Nucleophilic Substitution : Chlorine at C6 can be replaced by amines or thiols (e.g., SNAr with piperazine at 60°C in DMSO) .
  • Oxidation/Reduction : Hydroxyl group oxidizable to ketone (e.g., KMnO₄); ester reducible to alcohol (e.g., LiAlH₄) .
    • Side Reactions : Competing ester hydrolysis under basic conditions; mitigate via pH control (<7) .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for research use?

  • Analytical Methods :

  • HPLC : Use C18 column with UV detection (λ = 254 nm); retention time ~8.2 min. Acceptable purity: ≥95% .
  • TLC : Silica gel GF254; eluent = ethyl acetate/hexane (3:7). Rf ≈ 0.45.
    • Impurity Profiling : Identify byproducts (e.g., dechlorinated analogs) via LC-MS/MS .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

  • Tools : Use SHELX suite for structure refinement. Key steps:

  • Data Collection : High-resolution (<1.0 Å) X-ray data to resolve electron density ambiguities .
  • Validation : Check for missed symmetry (e.g., twinning) using PLATON; validate hydrogen bonding via Mercury .
    • Case Study : Discrepancies in hydroxyl group orientation resolved via Hirshfeld surface analysis .

Q. How does the reactivity of this compound compare to structural analogs (e.g., 6-bromo derivatives)?

  • Comparative Analysis :

  • Electrophilicity : Chloro substituent less reactive than bromo in SNAr (kinetic studies show 2× slower rate with Cl) .
  • Steric Effects : Methyl ester at C2 enhances stability but reduces accessibility for nucleophiles at C6 .
    • Table : Reactivity Under Identical Conditions
DerivativeReaction Rate (k, s⁻¹)Yield (%)
6-Cl0.1278
6-Br0.2592

Q. What solvent systems minimize side reactions during functionalization of this compound?

  • Solvent Screening :

  • Polar Protic (MeOH) : Promotes ester hydrolysis; avoid for substitution reactions.
  • Polar Aprotic (DMF) : Optimal for SNAr (dielectric constant ε = 37); enhances nucleophilicity .
  • Nonpolar (Toluene) : Reduces solubility but useful for high-temperature reactions.
    • Hydrogen Bonding Effects : DMSO stabilizes transition states via O-H···O interactions, accelerating substitution .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

  • Strategies :

  • Pharmacophore Modeling : Identify critical groups (hydroxyl for H-bonding; ester for membrane permeability) .
  • Isotopic Labeling : Use ¹⁸O-labeled hydroxyl group to track metabolic stability in vitro .
    • Case Study : Methyl-to-ethyl ester modification improves bioavailability (logP increased from 1.2 to 1.8) .

Q. How can in vitro assays elucidate the immunomodulatory potential of this compound?

  • Protocols :

  • Cell Lines : Use Jurkat T-cells or PBMCs to assess cytokine modulation (ELISA for IL-2/IFN-γ) .
  • Dose-Response : Test 0.1–100 µM concentrations; IC₅₀ calculated via nonlinear regression.
    • Controls : Compare with dexamethasone (positive control) and vehicle (DMSO ≤0.1%).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate

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